

Check Availability & Pricing

# Glutaminase C (GAC) Inhibition: A Technical Guide to Target Validation in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Glutaminase C-IN-1 |           |
| Cat. No.:            | B1671598           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the target validation for Glutaminase C (GAC), a critical enzyme in cancer metabolism, with a focus on the potent and selective inhibitor, Telaglenastat (formerly CB-839). This document details the preclinical and clinical evidence supporting GAC as a therapeutic target, outlines key experimental protocols for its investigation, and presents relevant signaling pathways and workflows.

## Introduction: The Role of Glutaminase C in Cancer Metabolism

Many cancer cells exhibit a metabolic reprogramming, characterized by an increased dependence on glutamine for survival and proliferation, a phenomenon often termed "glutamine addiction".[1] Glutaminase C (GAC), a splice variant of the kidney-type glutaminase (GLS1), is a mitochondrial enzyme that catalyzes the first and rate-limiting step in glutaminolysis: the conversion of glutamine to glutamate.[2][3] Glutamate is subsequently converted to the tricarboxylic acid (TCA) cycle intermediate  $\alpha$ -ketoglutarate, which fuels energy production, biosynthesis of macromolecules, and the production of the antioxidant glutathione.[2][4] Upregulation of GAC is observed in various tumor types, and its inhibition presents a promising therapeutic strategy to selectively target cancer cells.[4][5]

Telaglenastat (CB-839) is a first-in-class, oral, potent, and selective inhibitor of GAC that has been extensively evaluated in preclinical and clinical settings.[6][7] It exhibits a noncompetitive



and slowly reversible binding mode, distinct from other glutaminase inhibitors like BPTES.[8] This guide will explore the validation of GAC as a therapeutic target, using Telaglenastat as a primary example.

## **Quantitative Data Summary**

The following tables summarize key quantitative data for Telaglenastat (CB-839) from various preclinical and clinical studies.

Table 1: Preclinical Activity of Telaglenastat (CB-839)

| Parameter                                            | Cell Line/Model                                       | Value                                      | Reference |
|------------------------------------------------------|-------------------------------------------------------|--------------------------------------------|-----------|
| Biochemical IC50                                     | Recombinant Human<br>GAC                              | < 50 nmol/L (after ≥1<br>hr preincubation) | [8]       |
| Antiproliferative IC50                               | Triple-Negative Breast<br>Cancer (TNBC) Cell<br>Lines | 2 - 300 nmol/L                             | [8]       |
| Receptor-Positive<br>Breast Cancer Cell<br>Lines     | > 1 µmol/L                                            | [8]                                        |           |
| Castrate-Resistant Prostate Cancer (CRPC) Cell Lines | < 0.1 - 2 μM                                          | [9]                                        |           |
| Glutamine<br>Consumption IC50                        | HCC1806 (TNBC)                                        | ~50 nmol/L                                 | [8]       |
| Ki (vs. BPTES)                                       | Recombinant Human<br>GAC                              | At least 13-fold lower than BPTES          | [8]       |

Table 2: Clinical Efficacy of Telaglenastat (CB-839) in Combination Therapies



| Indication                                            | Combinatio<br>n Agent | Phase                 | Efficacy<br>Metric                      | Value                                             | Reference |
|-------------------------------------------------------|-----------------------|-----------------------|-----------------------------------------|---------------------------------------------------|-----------|
| Metastatic<br>Renal Cell<br>Carcinoma<br>(mRCC)       | Everolimus            | Phase II<br>(ENTRATA) | Median<br>Progression-<br>Free Survival | 3.8 months<br>(vs. 1.9<br>months with<br>placebo) | [7]       |
| mRCC                                                  | Cabozantinib          | Phase I               | Overall<br>Response<br>Rate (ORR)       | 42%                                               | [10]      |
| Disease<br>Control Rate<br>(DCR)                      | 100%                  | [10]                  |                                         |                                                   |           |
| Triple-<br>Negative<br>Breast<br>Cancer<br>(TNBC)     | Paclitaxel            | Phase II<br>(Interim) | Not specified                           | Favorable<br>initial findings                     | [11]      |
| Advanced Myelodysplas tic Syndrome (MDS)              | Azacitidine           | Phase II<br>(Interim) | Not specified                           | Favorable<br>initial findings                     | [11]      |
| KRAS- mutated Colorectal & Non-Small Cell Lung Cancer | Palbociclib           | Phase I/II            | Ongoing                                 | Preclinical<br>synergy<br>observed                | [12]      |
| Metastatic<br>Melanoma,<br>RCC, NSCLC                 | Nivolumab             | Phase I/II            | ORR                                     | 8.4% (across<br>all cohorts)                      | [13]      |

## **Signaling Pathways and Regulatory Mechanisms**



The expression and activity of GAC are influenced by various oncogenic signaling pathways. Understanding these connections is crucial for identifying patient populations that may benefit from GAC inhibition.



Click to download full resolution via product page

Caption: Key oncogenic pathways regulating GAC and its downstream metabolic functions.

## **Experimental Protocols**

Detailed methodologies for key experiments are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

## **In Vitro Cell Proliferation Assay**

This assay determines the effect of GAC inhibition on cancer cell growth.



#### Materials:

- Cancer cell line of interest
- Complete cell culture medium
- Telaglenastat (CB-839) or other GAC inhibitors
- 96-well cell culture plates
- Cell viability reagent (e.g., CellTiter-Glo®)
- Plate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of the GAC inhibitor in complete medium.
- Remove the existing medium from the cells and add the medium containing the GAC inhibitor. Include a vehicle control (e.g., DMSO).
- Incubate the plate for a specified period (e.g., 72 hours).[8]
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Measure luminescence or absorbance using a plate reader.
- Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the inhibitor concentration.

## Glutaminase Activity Assay (Coupled Enzyme Assay)

This assay measures the enzymatic activity of GAC in cell lysates.

#### Materials:



- Cell lysate containing GAC
- L-glutamine (substrate)
- Glutamate dehydrogenase (GDH)
- β-Nicotinamide adenine dinucleotide (NAD+)
- Assay buffer (e.g., 50 mM Tris-HCl, pH 8.6)
- 96-well clear, flat-bottom microplate
- Spectrophotometer

#### Procedure:

- Prepare cell lysates from control and inhibitor-treated cells.
- In a 96-well plate, add the cell lysate to the assay buffer.
- If testing direct inhibition, pre-incubate the lysate with the GAC inhibitor for a specified time (e.g., 15-60 minutes).[8][14]
- Initiate the reaction by adding a master mix containing L-glutamine, NAD+, and GDH.[14]
- Immediately measure the increase in absorbance at 340 nm over time, which corresponds to the production of NADH.
- Calculate the rate of reaction (enzyme activity) from the linear phase of the absorbance curve.

## **Metabolic Flux Analysis**

This technique traces the fate of stable isotope-labeled nutrients (e.g., <sup>13</sup>C-glutamine) to quantify metabolic pathway activity.

#### Materials:

Cancer cell line

## Foundational & Exploratory





- Culture medium with and without <sup>13</sup>C-labeled glutamine
- GAC inhibitor
- Liquid chromatography-mass spectrometry (LC-MS) system

#### Procedure:

- Culture cells in the presence or absence of the GAC inhibitor for a defined period (e.g., 8 hours).[15]
- Replace the medium with medium containing <sup>13</sup>C-labeled glutamine and incubate for various time points (e.g., 0, 3, 6, 12 hours).[15]
- Harvest the cells and quench metabolism rapidly (e.g., with cold methanol).
- Extract intracellular metabolites.
- Analyze the extracts by LC-MS to determine the incorporation of <sup>13</sup>C into downstream metabolites of glutamine (e.g., glutamate, α-ketoglutarate, other TCA cycle intermediates).
- Calculate the relative or absolute metabolic fluxes through the glutaminolysis pathway.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Glutamine Metabolism in Cancer: Understanding the Heterogeneity PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaminase A potential target for cancer treatment PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the molecular mechanisms of glutaminase C inhibitors in cancer cells using serial room temperature crystallography PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glutaminase regulation in cancer cells: a druggable chain of events PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. A Phase I Dose-Escalation and Expansion Study of Telaglenastat in Patients with Advanced or Metastatic Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ascopubs.org [ascopubs.org]
- 10. ascopubs.org [ascopubs.org]
- 11. Enhancing the efficacy of glutamine metabolism inhibitors in cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 12. Calithera Biosciences Initiates Phase 1/2 Trial of Telaglenastat in Combination with Pfizer's CDK4/6 Inhibitor Palbociclib | santé log [santelog.com]
- 13. A phase I/II study of the safety and efficacy of telaglenastat (CB-839) in combination with nivolumab in patients with metastatic melanoma, renal cell carcinoma, and non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Glutaminase C (GAC) Inhibition: A Technical Guide to Target Validation in Oncology]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b1671598#glutaminase-c-in-1-target-validation-in-oncology]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com